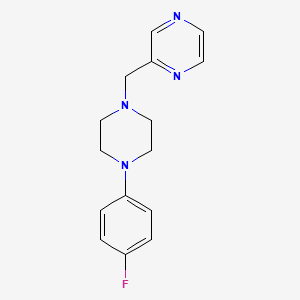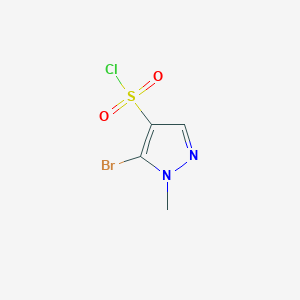
Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in biomedical research. This compound is a member of the nicotinic acid family and is commonly referred to as nicotinate ester. It is a potent inhibitor of certain enzymes and has shown promising results in various biochemical and physiological assays. In
Applications De Recherche Scientifique
Synthesis and Development
- Ethyl 6-chloro-5-cyano-2-methylnicotinate was used in the development of AZD1283, a P2Y12 receptor antagonist, showcasing its role in the synthesis of clinically significant compounds (Andersen et al., 2013).
Dye Production
- The compound has been utilized in the synthesis of monoazo disperse dyes derived from nicotinic acid derivatives, indicating its application in dye chemistry (Alnajjar et al., 2013).
Heterocyclic Compound Formation
- Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a derivative, was used to create new heterocyclic compounds, demonstrating its potential in the development of novel chemical entities (Markova et al., 1970).
Pharmaceutical Research
- In the context of pharmaceutical research, the compound has been involved in the synthesis of Mannich bases containing the ibuprofen moiety, exploring its medicinal chemistry applications (Sujith et al., 2009).
Antibacterial Activity
- Ethyl 5-cyano-6-mercaptonicotinate derivatives were studied for their antibacterial activity, highlighting the compound's relevance in antimicrobial research (Gad-Elkareem et al., 2010).
Supramolecular Chemistry
- A study focused on a pyridone-based phthalimide fleximer, derived from this compound, for its supramolecular properties and anti-inflammatory activity, indicating its use in advanced material sciences (Dowarah et al., 2022).
Metal Complexation
- Research on the complexation of disperse dyes derived from this compound with various metals was conducted, showing its significance in textile chemistry and material science (Abolude et al., 2021).
Molecular Modeling and Pharmacology
- The compound's derivatives were synthesized and evaluated for their potential as acetylcholinesterase inhibitors, linking it to neurodegenerative disease research (Silva et al., 2013).
Cardiotonic Activity
- Its derivatives were synthesized and assessed for cardiotonic activity, indicating its relevance in cardiovascular drug development (Mosti et al., 1992).
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Mode of Action
The mode of action of Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate involves its interaction with various reactants. This compound can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . The reaction mechanism includes the formation of an intermediate from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure by attack of NH2 group on the nitrile group .
Biochemical Pathways
It’s known that similar compounds are used in the synthesis of a variety of heterocyclic compounds . These compounds can potentially affect various biochemical pathways depending on their structure and the specific targets they interact with.
Result of Action
Similar compounds have been used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest , which suggests that this compound could potentially have a wide range of biological effects.
Propriétés
IUPAC Name |
ethyl 5-cyano-6-(4-methylpiperazin-1-yl)-2-phenylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-3-26-20(25)17-13-16(14-21)19(24-11-9-23(2)10-12-24)22-18(17)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXDEHLJEPUDCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCN(CC2)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate](/img/structure/B2371945.png)


![2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone](/img/structure/B2371948.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2371949.png)
![cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2371950.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2371952.png)
![ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2371955.png)
![3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B2371957.png)
![3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2371958.png)
![4-((4-chlorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2371961.png)

![5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2371968.png)